Rotatable Bond Count and Conformational Sampling
The target compound contains 5 rotatable bonds, compared to an estimated 3–4 rotatable bonds for the direct N–aryl analog 4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}benzoic acid (CAS 1006466-25-6), which lacks the aminomethyl spacer . This difference arises from the additional methylene unit inserted between the secondary amine and the benzoic acid ring, increasing the degrees of conformational freedom accessible to the molecule .
| Evidence Dimension | Number of rotatable bonds (nRotB) |
|---|---|
| Target Compound Data | 5 rotatable bonds (computed TPSA 67.15, H-Acceptors 4, H-Donors 2) |
| Comparator Or Baseline | 4-{[(1-Methyl-1H-pyrazol-4-yl)methyl]amino}benzoic acid (CAS 1006466-25-6): estimated 3-4 rotatable bonds (direct N-aryl attachment eliminates methylene spacer); MW 231.25, C12H13N3O2 |
| Quantified Difference | 1-2 additional rotatable bonds for the target compound |
| Conditions | Computational descriptor comparison based on vendor-reported ChemScene data for the target and CymitQuimica molecular formula/structure for the comparator |
Why This Matters
Increased rotatable bond count expands the conformational search space accessible during screening, directly impacting hit-finding campaigns that rely on sampling diverse binding poses—selecting an analog with fewer rotatable bonds may inadvertently prune relevant conformations from the screening pool.
